Acidity (pKa) Comparison: 3,6-Difluoro-2-hydroxybenzoic Acid vs. Unsubstituted Salicylic Acid
The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid group in 3,6-difluoro-2-hydroxybenzoic acid. Its calculated pKa is reported to be 1.68, which is substantially lower than the pKa of the parent compound, salicylic acid (2-hydroxybenzoic acid, pKa 2.97) [REFS-1, REFS-2]. This indicates a more than 10-fold difference in acid strength. This enhanced acidity influences the compound's ionization state at physiological pH, its solubility profile, and its reactivity in coupling reactions compared to its non-fluorinated counterpart.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 1.68 (calculated) |
| Comparator Or Baseline | Salicylic acid (2-Hydroxybenzoic acid): pKa 2.97 |
| Quantified Difference | ΔpKa ≈ 1.29 units (~19.5x difference in Ka) |
| Conditions | Calculated pKa values; ACD/Labs predicted data |
Why This Matters
This 10-fold difference in acidity directly impacts the compound's charge state at a given pH, affecting its solubility, permeability, and potential for salt formation, making it a distinct tool for medicinal chemists.
- [1] Chembase.cn. (n.d.). '3,6-difluoro-2-hydroxybenzoic acid'. Retrieved from: https://www.chembase.cn/ View Source
- [2] DrugBank. (n.d.). 'Salicylic Acid'. DB00936. Retrieved from: https://go.drugbank.com/drugs/DB00936 View Source
